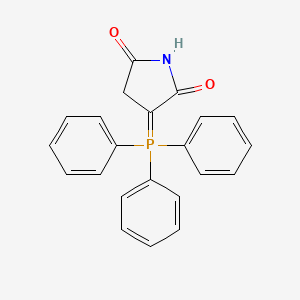

3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione

Overview

Description

Synthesis Analysis

The synthesis of compounds with the triphenylphosphoranylidene group often involves the use of Wittig reagents . These reagents are used for the conversion of aldehydes and ketones to two-carbon homologated, α,β-unsaturated carbonyl compounds .Molecular Structure Analysis

The structure of compounds with the triphenylphosphoranylidene group can be established using IR and 13C NMR spectroscopy and quantum-chemical calculations .Chemical Reactions Analysis

Reactions of compounds with the triphenylphosphoranylidene group often involve the carbonyl group . For example, reactions with NH2OH and RNHNH2 involve the carbonyl group in position 1 . A reaction with o-phenylenediamine involves the carbonyl groups in positions 1 and 2 .Scientific Research Applications

Synthesis of Quinolones

3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is involved in the efficient synthesis of quinolones. A study demonstrated its use in forming acylphosphoranes, which undergo intramolecular Wittig cyclization to yield pyrrolo- and pyrido[1,2-a]quinolones (Kumar, Dinesh, & Pandey, 1994).

Crystal Structure Analysis

Its crystal structure, specifically in the form of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate, was studied revealing a hydrogen-bonded layer structure. This compound forms C—H⋯O hydrogen bonds that connect molecules into chains (Zagidullin et al., 2018).

Use in Heterocyclic Compound Synthesis

It has been utilized in synthesizing 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones, demonstrating its versatility in generating aromatic and non-aromatic heterocyclic compounds (Benetti et al., 2002).

pH Indicator Development

This compound's derivatives, specifically (triphenylphosphoranylidene)cyclopenta-1,3-dienes, have shown potential as new pH indicators. They exhibit strong colors with high extinction coefficients in alkali pH ranges, displaying a sharp and clear color change (Nourmohammadian, Davoodzadeh, & Alizadeh, 2007).

Research in Organic Chemistry

The compound has been a subject of various organic chemistry research, suchas studying its behavior in the transylidation reaction with methyl(triphenylphosphoranylidene)acetate, contributing to the understanding of chemical reactivity and compound formation processes in organic chemistry (Nishiwaki, Abe, Ishida, & Miura, 1978).

Catalysis in Organic Synthesis

The compound is also involved in the synthesis of various organometallic complexes, like Pd(II) and Ni(II) complexes, and has applications in catalysis, particularly in the palladium-catalyzed synthesis of arylboronic esters (Melaimi, Thoumazet, Ricard, & Floch, 2004).

Heterocyclic Synthesis

It is also used in the synthesis of heterocyclic compounds like pyrrolo[2',3':4,5]furo[3,2-c]pyridines, showcasing its role in the development of novel organic compounds with potential applications in various fields of chemistry (Krutošíková & Dandárová, 1994).

Structural and Reaction Studies

Further studies have been conducted to understand its structure and reaction properties, such as the investigation of 3-(triphenylphosphoranylidene)naphthalene-1,2,4(3H)-trione. This research contributes to a deeper understanding of its chemical behavior and potential applications (Loskutov, Mamatyuk, & Beregovaya, 1999).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .

Biochemical Pathways

It is known that the compound’s inhibition of ache can affect cholinergic neurotransmission, which is involved in numerous physiological processes, including muscle contraction, heart rate, memory, and learning .

Result of Action

The inhibition of AChE by this compound results in an increase in acetylcholine levels, which can have various effects at the cellular and molecular levels. For example, increased acetylcholine can enhance neurotransmission, potentially affecting cognitive function .

properties

IUPAC Name |

3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18NO2P/c24-21-16-20(22(25)23-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAVAQXUNJPBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544985 | |

| Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28118-79-8 | |

| Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

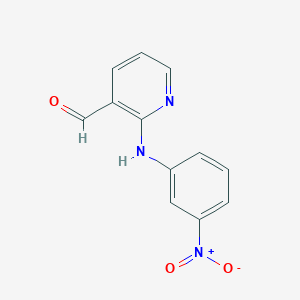

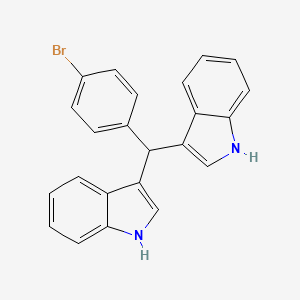

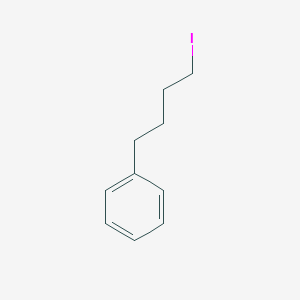

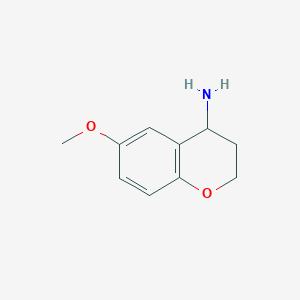

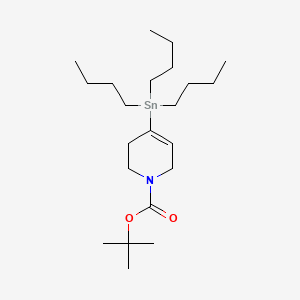

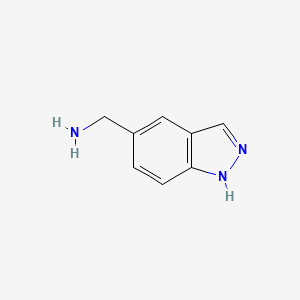

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)